molecular formula C15H24N2O3S B14960079 N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide

N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide

Katalognummer: B14960079
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: BUJYWBKQEQPWRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylsulfamoyl group attached to a phenyl ring, and a 3-methylbutanamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide typically involves the reaction of 4-(diethylsulfamoyl)aniline with 3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives or amides.

Wissenschaftliche Forschungsanwendungen

N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The diethylsulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[4-(diethylsulfamoyl)phenyl]acetamide
  • N-[4-(diethylsulfamoyl)phenyl]-3-phenylbutanamide
  • N-[4-(diethylsulfamoyl)phenyl]-2,2-diphenylacetamide

Uniqueness

N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C15H24N2O3S

Molekulargewicht

312.4 g/mol

IUPAC-Name

N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C15H24N2O3S/c1-5-17(6-2)21(19,20)14-9-7-13(8-10-14)16-15(18)11-12(3)4/h7-10,12H,5-6,11H2,1-4H3,(H,16,18)

InChI-Schlüssel

BUJYWBKQEQPWRK-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.